7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole
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Overview
Description
7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole is a complex organic compound with the molecular formula C25H18N2 and a molecular weight of 346.42 g/mol . This compound is known for its unique structure, which includes a pyrazole ring fused with an acenaphthene moiety, and two phenyl groups attached at the 7 and 9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acenaphthenequinone with phenylhydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl groups attached to the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole: The parent compound.
This compound derivatives: Compounds with similar structures but different substituents on the phenyl or pyrazole rings.
Uniqueness
This compound is unique due to its fused ring system and the presence of two phenyl groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7,9-diphenyl-6b,9a-dihydroacenaphthyleno[2,1-c]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-3-9-18(10-4-1)24-23-20-15-7-11-17-12-8-16-21(22(17)20)25(23)27(26-24)19-13-5-2-6-14-19/h1-16,23,25H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXSETQIICAJFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474256 |
Source
|
Record name | 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101475-12-1 |
Source
|
Record name | 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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